molecular formula C21H20N4O2S B2699774 1,7-dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 330990-57-3

1,7-dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2699774
CAS No.: 330990-57-3
M. Wt: 392.48
InChI Key: VLDFQVLSMCKBJE-UHFFFAOYSA-N
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Description

1,7-Dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C21H20N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides under basic conditions, followed by methylation and thiolation steps. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the purine ring or the benzyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions or the methylsulfanyl group, using reagents like alkyl halides or nucleophiles such as amines.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid (CH3COOH) as a solvent.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.

    Substitution: Alkyl halides, amines, DMF or DMSO as solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced purine derivatives, and substituted benzyl or methylsulfanyl derivatives.

Scientific Research Applications

1,7-Dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives and as a model compound in studying purine chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,7-dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,7-Dibenzyl-3-methyl-8-(propan-2-ylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
  • 1,7-Dibenzyl-3-methyl-8-(ethylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

1,7-Dibenzyl-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, influences its reactivity and interaction with biological targets, differentiating it from other similar compounds.

Properties

CAS No.

330990-57-3

Molecular Formula

C21H20N4O2S

Molecular Weight

392.48

IUPAC Name

1,7-dibenzyl-3-methyl-8-methylsulfanylpurine-2,6-dione

InChI

InChI=1S/C21H20N4O2S/c1-23-18-17(19(26)25(21(23)27)14-16-11-7-4-8-12-16)24(20(22-18)28-2)13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3

InChI Key

VLDFQVLSMCKBJE-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)SC)CC4=CC=CC=C4

solubility

not available

Origin of Product

United States

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